2-bromo-N-(3-methylpyridin-2-yl)acetamide
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Overview
Description
2-bromo-N-(3-methylpyridin-2-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom and an acetamide group attached to a methyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-methylpyridin-2-yl)acetamide can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst to produce the desired pyridine derivatives . The reaction typically occurs under mild conditions and yields the product in moderate to good amounts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-methylpyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-bromo-N-(3-methylpyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound’s derivatives are investigated for their potential use as chiral dopants in liquid crystals.
Biological Studies: It is studied for its biofilm inhibition and anti-thrombolytic activities.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine core structure but differ in the substituents attached to the pyridine ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar bromine substitution but differ in the overall structure and functional groups.
Uniqueness
2-bromo-N-(3-methylpyridin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both a bromine atom and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-N-(3-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H9BrN2O/c1-6-3-2-4-10-8(6)11-7(12)5-9/h2-4H,5H2,1H3,(H,10,11,12) |
InChI Key |
APFCQDBLFWJRCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CBr |
Origin of Product |
United States |
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